

# Comparative analysis of Budiodarone and dronedarone

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A Comparative Analysis of **Budiodarone** and Dronedarone for the Treatment of Atrial Fibrillation

### Introduction

**Budiodarone** and dronedarone are both antiarrhythmic drugs developed as alternatives to amiodarone, a highly effective treatment for atrial fibrillation that is associated with significant toxicity.[1][2][3] Both drugs are benzofuran derivatives and share some mechanistic similarities with amiodarone but possess distinct structural modifications aimed at improving their safety profiles.[3][4] This guide provides a comparative analysis of **budiodarone** and dronedarone, focusing on their chemical properties, mechanisms of action, pharmacokinetics, clinical efficacy, and safety, supported by available experimental data.

## **Chemical Structure and Properties**

**Budiodarone** is a chemical analog of amiodarone, differing by the presence of a sec-butyl acetate side chain.[1] In contrast, dronedarone's structure lacks the iodine moieties of amiodarone and includes a methylsulfonamide group to reduce lipophilicity.[3]



Property	Budiodarone	Dronedarone	
Chemical Formula	C27H31I2NO5	C31H44N2O5S[3]	
Molar Mass	703.356 g·mol−1	556.76 g·mol-1[3]	
Key Structural Features	Contains iodine moieties; has a sec-butyl acetate side chain.	Non-iodinated; contains a methylsulfonamide group.[3][5]	
CAS Number	335148-45-3[1]	141626-36-0[6]	
PubChem CID	983332[1]	208898[6]	

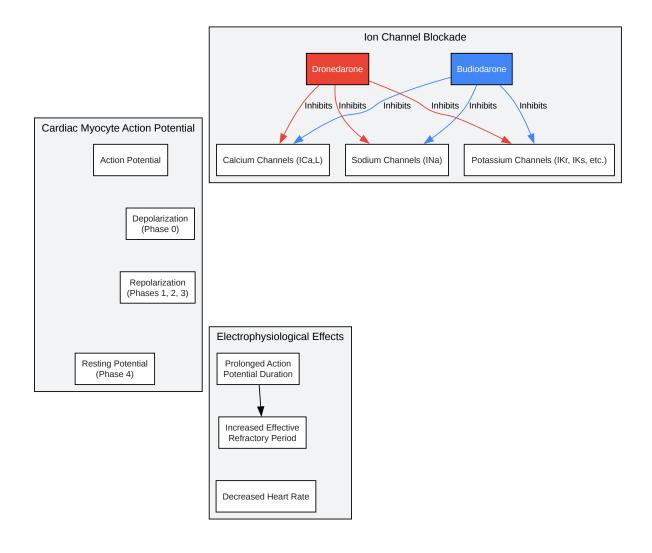
## **Mechanism of Action**

Both **budiodarone** and dronedarone are classified as multi-channel blockers, exhibiting effects characteristic of all four Vaughan Williams classes of antiarrhythmic agents.[2][7] Their primary mechanism involves the inhibition of multiple cardiac ion channels, leading to prolongation of the cardiac action potential and refractory period, which helps to suppress arrhythmias.

**Budiodarone**'s electrophysiological activity includes the inhibition of potassium, sodium, and calcium channels.[1][8] By blocking potassium channels, it decreases the efflux of potassium ions during repolarization, thereby prolonging the action potential duration.[1] Inhibition of sodium channels reduces the influx of sodium during depolarization, and blocking calcium channels decreases intracellular calcium, leading to reduced cardiac contractility.[1] **Budiodarone** also demonstrates antiadrenergic properties, acting as a beta- and alphareceptor blocker.[7]

Dronedarone also inhibits multiple ion channels, including potassium, sodium, and calcium channels.[2][9][10] It blocks various potassium currents, such as the rapid and slow delayed rectifier currents, and the acetylcholine-activated inward rectifier current.[3] Dronedarone also exhibits non-competitive anti-adrenergic activity.[2][10]





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Mechanism of Action of **Budiodarone** and Dronedarone.



## **Pharmacokinetics**

A key difference between **budiodarone** and dronedarone lies in their pharmacokinetic profiles, particularly their half-lives and metabolism.

Parameter	Budiodarone	Dronedarone	
Half-life	Approximately 7 hours[1][8] 13-19 hours[3]		
Metabolism	Metabolized by tissue esterases, with reduced dependence on CYP450 enzymes.[7]	Primarily metabolized by CYP3A4.[10] Its main active metabolite is N-debutyl dronedarone.[2]	
Lipophilicity	Less lipophilic than amiodarone.[11]	Less lipophilic than amiodarone.[3]	
Time to Steady State	Not specified in available data.	5 to 7 days with twice-daily administration.[12]	
Elimination	Cleared from the body in about 48 hours.[7]	Primarily fecal elimination.[2]	

# **Clinical Efficacy**

Clinical trials have evaluated the efficacy of both **budiodarone** and dronedarone in reducing the burden of atrial fibrillation.

## **Budiodarone**

The PASCAL (Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging) trial, a phase 2 study, assessed the efficacy of **budiodarone** in patients with paroxysmal atrial fibrillation.[7][13]



Dose	Reduction in AF Burden	Statistical Significance	
200 mg BID	10%[7]	Not significant[7]	
400 mg BID	54%[7][14]	p = 0.01[14]	
600 mg BID	75%[7][14]	p = 0.001[14]	

#### **Dronedarone**

The ATHENA trial was a large-scale study that evaluated the efficacy of dronedarone in high-risk patients with atrial fibrillation or atrial flutter.[15][16]

Outcome	Dronedarone vs. Placebo	Hazard Ratio (95% CI)	p-value
First Cardiovascular Hospitalization or Death	31.9% vs. 39.4%[16]	0.76 (0.69–0.84)[17]	<0.001[16][17]
Cardiovascular Death	-	-	p=0.03[16]
Arrhythmic Death	-	-	p=0.01[16]
Stroke	-	0.66[18]	p=0.027[18]

## **Experimental Protocols**

Detailed experimental protocols for the key clinical trials are summarized below.

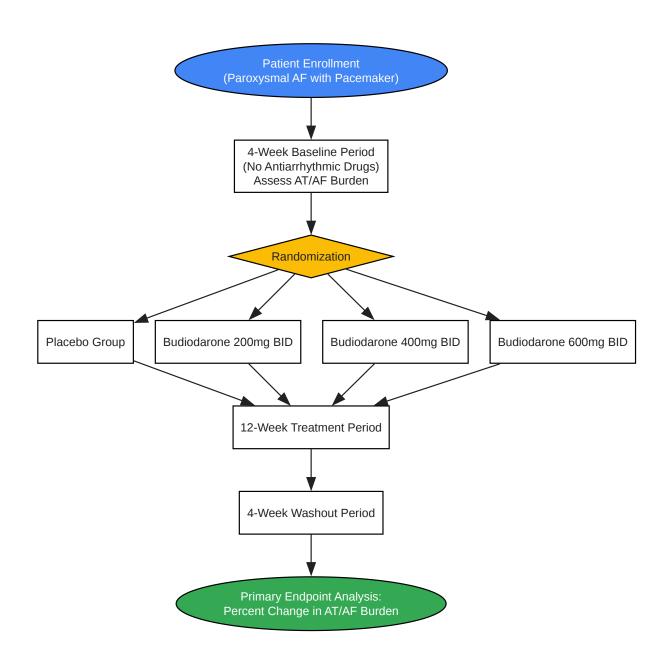
## **PASCAL Trial (Budiodarone)**

The PASCAL study was a randomized, double-blind, placebo-controlled phase 2 trial.[7][14]

- Participants: 72 patients with paroxysmal atrial fibrillation and implanted dual-chamber pacemakers.[7][14]
- Intervention: Patients were randomized to receive placebo or budiodarone at doses of 200 mg, 400 mg, or 600 mg twice daily for 12 weeks.[7][14]



- Primary Endpoint: The primary endpoint was the percent change from baseline in atrial tachycardia/atrial fibrillation burden (AT/AFB) over the 12-week treatment period, as measured by pacemaker data.[14]
- Methodology: Pacemaker data was used to quantify AT/AFB. Patients had a 4-week baseline period off antiarrhythmic drugs to assess initial AT/AFB.[14]



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